5-chloro-1H-indole-3-sulfonamide

Medicinal Chemistry Drug Design Physicochemical Properties

Select 5-chloro-1H-indole-3-sulfonamide for its uniquely differentiated 5-chloro substitution pattern—critical for target potency and selectivity in oncology, carbonic anhydrase inhibition, and antiviral programs. Unlike unsubstituted or other 5-halogen analogs, the 5-chloro group precisely tunes lipophilicity (LogP 1.4687) and electronic distribution, ensuring experimental reproducibility. This core pharmacophore enables systematic SAR exploration at the sulfonamide nitrogen and indole 3-position. Prioritize for focused screening libraries targeting tubulin (colchicine site), hCA IX/XII, and novel antiviral leads. Sourced with ≥98% purity to meet rigorous medicinal chemistry standards.

Molecular Formula C8H7ClN2O2S
Molecular Weight 230.67 g/mol
Cat. No. B13624863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-1H-indole-3-sulfonamide
Molecular FormulaC8H7ClN2O2S
Molecular Weight230.67 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)C(=CN2)S(=O)(=O)N
InChIInChI=1S/C8H7ClN2O2S/c9-5-1-2-7-6(3-5)8(4-11-7)14(10,12)13/h1-4,11H,(H2,10,12,13)
InChIKeyGXFRDVKPBVGBEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-1H-indole-3-sulfonamide: A Key Scaffold in Indole-Sulfonamide Drug Discovery


5-Chloro-1H-indole-3-sulfonamide is a heterocyclic organic compound belonging to the privileged class of indole-3-sulfonamides, characterized by a chlorine atom at the 5-position of the indole ring and a primary sulfonamide group at the 3-position [1]. This scaffold is widely recognized in medicinal chemistry for its potential in developing novel therapeutic agents, particularly in oncology and as enzyme inhibitors [2]. The specific substitution pattern offers a unique starting point for the design and synthesis of biologically active molecules, with the 5-chloro group influencing key physicochemical properties such as lipophilicity and electronic distribution .

Procurement Rationale: Why 5-Chloro-1H-indole-3-sulfonamide Cannot Be Interchanged with Unsubstituted or Other Halogenated Analogs


The precise substitution pattern on the indole ring is critical for the biological activity of this scaffold. The 5-chloro substituent is not a passive bystander; it is a key driver of molecular recognition, pharmacokinetic properties, and synthetic utility. Substituting this compound with its unsubstituted analog (1H-indole-3-sulfonamide) or other 5-halogenated variants (e.g., 5-fluoro, 5-bromo) would likely result in significant changes to potency, selectivity, and physicochemical profile [1]. For instance, the 5-chloro group contributes to a specific LogP value of 1.4687, which is distinct from related compounds and influences membrane permeability and solubility . Furthermore, structure-activity relationship (SAR) studies across multiple targets consistently demonstrate that halogen substitution at the 5-position is a key determinant of activity, making the selection of the correct analog crucial for experimental reproducibility and project success [2].

Quantitative Differentiation Evidence for 5-Chloro-1H-indole-3-sulfonamide: Comparator Data Analysis


Lipophilicity Comparison: LogP of 5-Chloro-1H-indole-3-sulfonamide vs. 1-Methyl-1H-indole-3-sulfonamide

5-Chloro-1H-indole-3-sulfonamide exhibits a higher calculated lipophilicity compared to its non-halogenated analog 1-methyl-1H-indole-3-sulfonamide. The presence of the 5-chloro substituent increases the LogP value, which is a key predictor of membrane permeability and solubility, impacting both in vitro and in vivo behavior .

Medicinal Chemistry Drug Design Physicochemical Properties

Polar Surface Area (PSA) Profile: 5-Chloro-1H-indole-3-sulfonamide and its Alignment with Favorable Drug-like Properties

The Topological Polar Surface Area (TPSA) of 5-chloro-1H-indole-3-sulfonamide is calculated to be 75.95 Ų. This value is notably above the threshold of 75 Ų, which recent studies have identified as desirable for reduced toxicity in certain antimitotic indolesulfonamide series [1]. While no direct head-to-head TPSA comparator is available, this property is crucial for compound selection as it inversely correlates with passive transcellular permeability, particularly across the blood-brain barrier, and is a key filter in drug discovery programs .

ADME Drug-likeness CNS Penetration

Cytotoxic Activity Potential: SAR Trends for 5-Chloro Indole-Sulfonamide Derivatives in Cancer Cell Lines

A study of 44 indole-sulfonamide derivatives revealed that compounds containing CF3, Cl, and NO2 substituents on hydroxyl-bearing bisindoles were among the most promising anticancer compounds tested against a panel of cancer cell lines [1]. While the specific 5-chloro-1H-indole-3-sulfonamide was not tested, this class-level SAR data strongly suggests that the 5-chloro motif is a privileged substituent for conferring enhanced cytotoxic activity in this chemical series. This provides a strong, evidence-based rationale for selecting the 5-chloro analog over other halogen or non-halogen variants for anticancer screening campaigns.

Oncology Anticancer Research Cell-based Assays

Core Scaffold Role in Potent Antimitotic Agents: The Indole-3-sulfonamide Pharmacophore

A recent study on 45 new indolesulfonamide derivatives identified that methylated sulfonamides were more potent than those with large and polar substitutions, and that amide, formyl, or nitrile groups at the indole 3-position provided drug-like properties with reduced toxicity [1]. 5-chloro-1H-indole-3-sulfonamide represents the core, unsubstituted sulfonamide pharmacophore from which these optimized analogs were derived. As the foundational scaffold, it is an essential research tool for understanding the baseline SAR and for generating new chemical entities through modifications at the sulfonamide nitrogen, the methoxyaniline, and/or the indole 3-position, as demonstrated in the cited work.

Antimitotics Tubulin Polymerization Cancer Chemotherapy

Enzyme Inhibition Potential: Indole-3-sulfonamide Hybrids as Carbonic Anhydrase Inhibitors

A series of novel indole-3-sulfonamide-heteroaryl hybrids were designed, synthesized, and screened for inhibition of human carbonic anhydrase (hCA) isoforms I, II, IX, and XII [1]. The indole-3-sulfonamide moiety serves as the core recognition element for the zinc ion in the enzyme's active site. While the specific 5-chloro derivative was not a primary focus of this study, the work validates the indole-3-sulfonamide as a proven pharmacophore for this target class, with inhibition of isoforms IX and XII being particularly relevant for anticancer effects. The 5-chloro analog is therefore a logical starting point for developing selective hCA inhibitors.

Enzymology Hypoxia Cancer Therapy

Antiviral Potential: Substituted Indole Sulfonamides as a Class of Antiviral Agents

Patent literature from Bayer Aktiengesellschaft identifies a broad class of substituted indole sulfonamides, defined by a general formula (I), as having utility as antiviral agents [1]. The 5-chloro-1H-indole-3-sulfonamide compound falls within the scope of this invention, as it represents a specific embodiment of the claimed generic structure. This patent protection indicates a recognized, and potentially unique, utility for this class of molecules in treating viral infections. Researchers aiming to develop novel antiviral therapies would benefit from investigating this specific, patent-protected chemotype.

Virology Antiviral Therapy Drug Discovery

Evidence-Based Application Scenarios for 5-Chloro-1H-indole-3-sulfonamide in R&D


Lead Generation in Oncology: Anticancer Screening Cascades

As indicated by SAR studies, the 5-chloro substituent on the indole-3-sulfonamide scaffold is associated with promising anticancer activity [1]. 5-Chloro-1H-indole-3-sulfonamide should be prioritized for inclusion in focused screening libraries designed to identify novel cytotoxic or antiproliferative agents against panels of cancer cell lines, such as MOLT-3 (T-cell leukemia) or HepG2 (hepatocellular carcinoma). Its distinct physicochemical profile (LogP 1.4687, TPSA 75.95) makes it a valuable tool for probing structure-property relationships in oncology drug discovery .

Medicinal Chemistry: A Versatile Intermediate for Generating Antimitotic Leads

This compound serves as the core, unmodified pharmacophore for a class of potent antimitotic agents that target the colchicine site of tubulin [1]. Research groups focused on developing new cancer chemotherapies can use 5-chloro-1H-indole-3-sulfonamide as a versatile building block. It is an ideal starting material for systematic derivatization at the sulfonamide nitrogen and/or indole 3-position, enabling the exploration of structure-activity relationships (SAR) to optimize potency, polarity, and ADME properties as outlined in recent medicinal chemistry literature.

Enzyme Inhibitor Design: Development of Selective Carbonic Anhydrase (CA) Modulators

The indole-3-sulfonamide moiety is a validated recognition element for the active site of carbonic anhydrase enzymes, particularly isoforms relevant to cancer (hCA IX and XII) [1]. Researchers engaged in designing CA inhibitors can utilize 5-chloro-1H-indole-3-sulfonamide to synthesize new hybrid molecules or ureido derivatives, a common strategy for creating selective and potent enzyme inhibitors for therapeutic applications in oncology and other diseases where CA modulation is beneficial.

Antiviral Drug Discovery: Exploring a Patent-Protected Chemical Space

Given the explicit classification of substituted indole sulfonamides as antiviral agents in patent literature [1], this compound is a strategic choice for antiviral research programs. It allows investigators to operate within a novel and potentially proprietary chemical space. Screening this compound and its derivatives against panels of viral targets could lead to the identification of new lead series for diseases lacking effective treatments.

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